molecular formula C14H12N2O2 B086813 Salicylaldehyde benzoyl hydrazone CAS No. 3232-37-9

Salicylaldehyde benzoyl hydrazone

Cat. No.: B086813
CAS No.: 3232-37-9
M. Wt: 240.26 g/mol
InChI Key: YABQZSPMZGQNFB-BENRWUELSA-N
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Mechanism of Action

Target of Action

Salicylaldehyde Benzoyl Hydrazone (SBH) is known to have anticancer activities and has been tested on various cell lines including four leukemic cell lines (HL-60, KE-37, K-562, and BV-173), one osteosarcomic cell line (SaOS-2), two breast adenocarcinomic cell lines (MCF-7 and MDA-MB-231), and one healthy cell line (HEK-293) . It has also been proposed as a series of iron chelators for chemotherapy of iron overload . Furthermore, it has been used as a selective and sensitive receptor for Cu 2+ in a near-infrared fluorescent probe .

Mode of Action

The specific coordination of the this compound group in SBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+ . This suggests that SBH interacts with its targets, such as Cu 2+, leading to changes in the system that can be monitored in real-time.

Biochemical Pathways

The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

It is known that the solubility of sbh in water is very low . This could potentially impact its bioavailability and distribution in the body.

Result of Action

SBH has shown remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells . It also exhibits extraordinary selectivity for the same cancer lines . In addition, it has been found to inhibit DNA synthesis in various human and rodent cells .

Action Environment

The action of SBH can be influenced by environmental factors. For instance, adding water to dilute solutions of SBH in DMSO changes the major conformation from the fully extended E isomer denoted B2E to another E isomer, B1E, where the carbonyl is associated with water . This suggests that the environment can influence the conformation, and potentially the action, efficacy, and stability of SBH.

Preparation Methods

Salicylaldehyde benzoyl hydrazone can be synthesized through the condensation reaction between salicylaldehyde and benzoyl hydrazine. This reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Salicylaldehyde benzoyl hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Salicylaldehyde benzoyl hydrazone can be compared with other hydrazone derivatives, such as:

  • Salicylaldehyde isonicotinoyl hydrazone
  • Salicylaldehyde 4-methoxybenzoyl hydrazone
  • Salicylaldehyde 4-chlorobenzoyl hydrazone

These compounds share similar chelating properties but differ in their biological activities and selectivity. For example, salicylaldehyde isonicotinoyl hydrazone has shown higher selectivity for certain cancer cell lines compared to this compound .

Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIWEDKDZPIULI-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80877419
Record name Salicylaldehyde Phenyl-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80877419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3232-37-9
Record name Salicylaldehyde benzoyl hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC148180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Salicylaldehyde benzoyl hydrazone
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Customer
Q & A

A: SBH and its derivatives primarily act as chelating agents, particularly for metal ions like iron (Fe) [, ]. This interaction is based on the compound's ability to form stable complexes with metal ions through its oxygen and nitrogen atoms. For example, SBH exhibits high affinity for iron (III) and can mobilize ferritin iron, indicating its potential as an iron chelator []. The downstream effects of this interaction vary depending on the specific metal ion and the biological context but can include:

  • Inhibition of cell proliferation: SBH analogs have shown pronounced antiproliferative activity, inhibiting cellular proliferation and DNA, RNA and protein synthesis more effectively than desferrioxamine (DFO) in certain cancer cell lines [].
  • Induction of apoptosis/necrosis: The effects of SBH analogs on cell death pathways appear to be cell line-specific [].
  • Modulation of cellular iron uptake and distribution: SBH analogs can effectively prevent iron uptake from transferrin and increase iron release from cells [].

ANone:

  • Molecular Formula: C14H12N2O2 []
    • Infrared (IR) Spectroscopy: Studies on SBH crystals and solutions have revealed significant interactions of the hydroxy hydrogen and the carbonyl group with solvents like DMSO and water []. The amide-I band shifts and intensity variations in cycle stretching bands have been observed in IR spectra of SBH analogs with different substituents on the benzoyl moiety []. Detailed analysis of IR spectra, including the region between 2000-1200 cm-1, has provided insights into vibrational assignments and conformational aspects of SBH and related compounds [, ].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, combined with IR and theoretical calculations, have been employed to understand the isomerization of SBH in the presence of water [].
    • Electronic Spectroscopy: Electronic spectra, particularly of lanthanide complexes with SBH, have been utilized to study coordination geometries, nephelauxetic effects, and covalency factors [].

A: SBH forms colored complexes with various metal ions, and these complexes exhibit varying solubility in different solvents []. For example, while they are soluble in methanol, DMSO and DMF, they are insoluble in benzene, chloroform, and acetonitrile []. Solid-state conductance measurements at different frequencies indicate that SBH complexes possess semiconducting properties []. Furthermore, optical band gap measurements on a dysprosium complex of SBH, Dy2(L)3·12H2O, suggest that it is a direct band gap material []. These properties make SBH complexes potentially useful in applications such as:

  • Semiconductors: Due to their demonstrated semiconducting behavior [].
  • Optical materials: The luminescent properties of some rare-earth SBH complexes, particularly those with yttrium, praseodymium, and terbium, suggest potential applications in optical materials [].

ANone: Currently, there is limited information available in the provided research papers about the catalytic properties of SBH. Further investigation is needed to explore its potential in this area.

ANone: Yes, computational methods have been employed in understanding SBH's properties and behavior.

  • Conformational analysis: AM1 and ab-initio calculations, combined with IR and NMR data, have been used to study the conformational equilibrium of SBH, indicating a predominant conformation [].

ANone: SAR studies are crucial in understanding how specific structural features of SBH contribute to its biological activity.

  • Substitutions on the benzoyl ring: Introducing substituents on the benzoyl ring of SBH analogs can significantly influence their iron affinity []. For instance, a methoxy substituent at the para position of the aroyl ring can increase iron affinity, impacting its chelating properties [].
  • Modifications to the boron-containing ring: In SBH pro-chelators, modifications to the boron-containing ring can alter their reactivity with hydrogen peroxide, thus influencing their ability to convert to active chelators [].
  • Halogenation: Incorporating halogen atoms, such as chlorine, into the SBH structure has been shown to significantly influence its biological activity, potentially by altering its lipophilicity and interaction with biological targets [].

A: SBH and its analogs have shown remarkable stability in acidic environments, with minimal decomposition observed even after prolonged exposure to low pH []. This stability is crucial for oral administration, as it ensures the compound remains intact in the acidic environment of the stomach.

      • Iron Mobilization: SBH and its analogs can effectively mobilize iron from ferritin, indicating their ability to interact with iron stores in vivo [].
      • Cellular Uptake and Distribution: Studies using radiolabeled iron (59Fe) have provided insights into the cellular uptake and distribution of iron in the presence of SBH analogs, suggesting their potential to modulate iron homeostasis within cells [].

      A: SBH analogs have demonstrated promising in vitro efficacy in inhibiting the proliferation of various cancer cell lines [, ]. Studies using the MTT assay have shown that certain SBH derivatives exhibit potent cytotoxic effects against the K-562 chronic myeloid leukemia cell line at low micromolar concentrations, with IC50 values comparable to or even lower than those of established chemotherapeutic agents like cisplatin and melphalan [].

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